1-[(4-ethylphenyl)sulfonyl]-1H-imidazole
Description
1-[(4-Ethylphenyl)sulfonyl]-1H-imidazole is a sulfonamide-substituted imidazole derivative characterized by a sulfonyl group (-SO₂-) bridging a 4-ethylphenyl ring and the nitrogen atom of the imidazole heterocycle. This compound belongs to a broader class of sulfonylated imidazoles, which are studied for their diverse applications in medicinal chemistry, catalysis, and materials science. The ethyl substituent at the para position of the phenyl ring introduces steric bulk and moderate electron-donating effects, distinguishing it from analogs with methyl, chloro, or other functional groups.
Properties
Molecular Formula |
C11H12N2O2S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
1-(4-ethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C11H12N2O2S/c1-2-10-3-5-11(6-4-10)16(14,15)13-8-7-12-9-13/h3-9H,2H2,1H3 |
InChI Key |
DNXRWQIVGXHIDI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The table below summarizes key structural features and molecular weights of 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole and its analogs:
Key Observations:
- Electron-Donating vs. This may influence reactivity in catalytic or biological contexts .
- Steric Effects : Bulky substituents (e.g., 2-ethoxy, 5-isopropyl in ) reduce solubility and accessibility for intermolecular interactions, whereas smaller groups (e.g., 4-methyl in ) enhance compatibility with biological targets .
Preparation Methods
Reaction Mechanism and Conditions
The synthesis proceeds via nucleophilic substitution, where the deprotonated nitrogen of imidazole attacks the electrophilic sulfur atom in 4-ethylbenzenesulfonyl chloride. Key parameters include:
-
Solvent : Anhydrous dichloromethane (DCM)
-
Base : Excess imidazole (2.25 equivalents relative to sulfonyl chloride) acts as both reactant and HCl scavenger
-
Temperature : 0°C initial cooling, followed by stirring at room temperature
-
Time : 2 hours
The reaction achieves an 89% yield for the methyl analog, suggesting comparable efficiency for the ethyl variant when using purified 4-ethylbenzenesulfonyl chloride.
Detailed Protocol
-
Dissolve imidazole (5.50 g, 0.081 mol) in 25 mL anhydrous DCM under argon
-
Cool to 0°C and add 4-ethylbenzenesulfonyl chloride (0.036 mol) dissolved in 25 mL DCM dropwise
-
Stir for 2 hours at room temperature
-
Filter through silica gel and wash with hexane/ethyl acetate (1:1)
-
Concentrate filtrate and recrystallize from ethyl acetate/hexane
Critical Parameters :
-
Moisture-free conditions prevent hydrolysis of sulfonyl chloride
-
Stoichiometric excess of imidazole ensures complete conversion
-
Gradual temperature ramp minimizes side reactions
High-Temperature Synthesis in Dimethylformamide with Phase-Transfer Catalysis
Patent CN104860887A demonstrates an alternative approach using polar aprotic solvents at elevated temperatures. While developed for a dichlorophenyl-imidazole ethanol derivative, the methodology adapts well to sulfonylation reactions.
Optimized Reaction Setup
Procedure Adaptation
-
Charge DMF, imidazole (8.2g), NaOH, and PEG600 in a four-neck flask
-
Heat to 110-115°C for 1 hour under stirring
-
Cool to 50-55°C and add 4-ethylbenzenesulfonyl chloride dissolved in DMF
-
Maintain temperature during addition (1 hour)
-
Reflux at 110-115°C for 4 hours
-
Quench with water (200 mL) and isolate via centrifugation
Advantages :
-
PEG600 enhances reagent solubility and reaction kinetics
-
High-temperature conditions favor complete conversion
-
Simplified workup through aqueous precipitation
Comparative Analysis of Synthesis Methods
The table below contrasts key metrics for the two primary methods:
Key Observations :
-
The DCM method offers faster reactions at ambient conditions but requires rigorous anhydrous handling
-
The DMF approach enables simpler workup and better scalability despite higher energy costs
-
PEG600 catalysis in Method 2 reduces side reactions through improved mass transfer
Challenges and Optimization Strategies
Sulfonyl Chloride Availability
4-Ethylbenzenesulfonyl chloride remains less commercially prevalent than its methyl analog. Synthetic alternatives include:
Regioselectivity Control
Imidazole's dual nitrogen nucleophiles necessitate careful conditions to ensure 1-sulfonylation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
